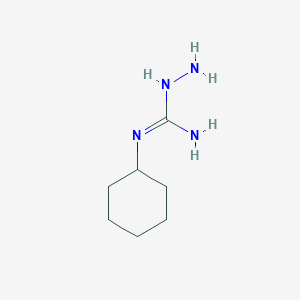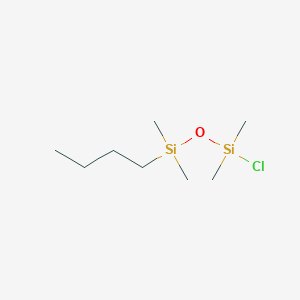
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is a derivative of 1,1,3,3-tetramethyldisiloxane, where one of the hydrogen atoms is replaced by a butyl group and another by a chlorine atom. This compound is known for its unique chemical properties and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 1-chlorobutene. The reaction typically involves the use of a platinum catalyst to facilitate the addition of the Si-H bond to the unsaturated carbon-carbon bond in 1-chlorobutene . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1-butyl-1,1,3,3-tetramethyldisiloxane using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrosilylation Reactions: The Si-H bond in the compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.
Common Reagents and Conditions
Platinum Catalysts: Used in hydrosilylation reactions to facilitate the addition of Si-H bonds to unsaturated carbon-carbon bonds.
Reducing Agents: Such as LiAlH4, used in reduction reactions to convert the compound into its reduced form.
Nucleophiles: Including amines, alcohols, and thiols, used in substitution reactions to replace the chlorine atom.
Major Products Formed
Substituted Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Reduced Disiloxanes: Formed through reduction reactions.
Hydrosilylated Products: Formed through hydrosilylation reactions with alkenes or alkynes.
Applications De Recherche Scientifique
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1-butyl-3-chloro-1,1,3,3-tetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive Si-H and Si-Cl bonds. These bonds can undergo hydrosilylation, reduction, and substitution reactions, allowing the compound to form new silicon-carbon and silicon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: The parent compound, which lacks the butyl and chlorine substituents.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: A similar compound with two chlorine atoms instead of one.
1-Butyl-1,1,3,3-tetramethyldisiloxane: A compound with a butyl group but no chlorine atom.
The uniqueness of this compound lies in its combination of a butyl group and a chlorine atom, which imparts distinct reactivity and versatility in various applications .
Propriétés
Numéro CAS |
80034-62-4 |
|---|---|
Formule moléculaire |
C8H21ClOSi2 |
Poids moléculaire |
224.87 g/mol |
Nom IUPAC |
butyl-[chloro(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H21ClOSi2/c1-6-7-8-11(2,3)10-12(4,5)9/h6-8H2,1-5H3 |
Clé InChI |
YJIRNLRNQMGOOD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)O[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
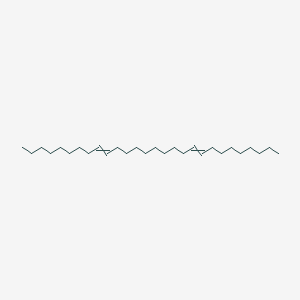
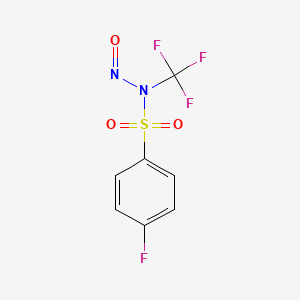

![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
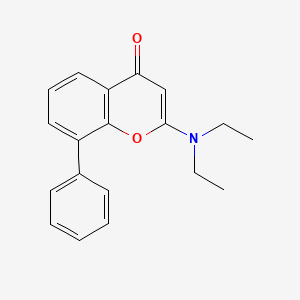

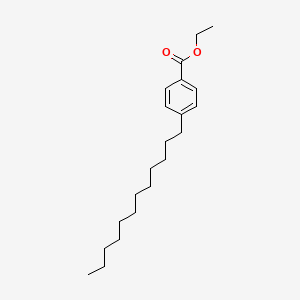


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
